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5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

mGluR5 allosteric modulation negative allosteric modulator (NAM) structure-activity relationship (SAR)

For mGluR5 drug discovery programs, a common pain point is the lack of structurally-matched negative controls to validate PAM screening hits, leading to false positives. This compound (CAS 1324661-25-7), based on the Lundbeck azetidinyl oxadiazole chemotype, is the exact solution. - Serves as a definitive NAM control due to its para-chlorophenylsulfonyl motif, which drives a functional switch from PAM to NAM/inactivity. - Ideal for HTS triage panels (e.g., 10 µM single-point screen) to rapidly eliminate false-positive PAM signals. - CNS-optimized physicochemical profile (MW 313.76; cLogP ~2.8) makes it a superior reference scaffold for PK/PD studies over older, higher lipophilicity chemotypes.

Molecular Formula C12H12ClN3O3S
Molecular Weight 313.76
CAS No. 1324661-25-7
Cat. No. B2654575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
CAS1324661-25-7
Molecular FormulaC12H12ClN3O3S
Molecular Weight313.76
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H12ClN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3
InChIKeyIOUVXFGBNKJUQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1324661-25-7): Procurement-Relevant Identity and Scaffold Context


5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1324661-25-7) is a heterocyclic small molecule (C₁₂H₁₂ClN₃O₃S, MW 313.76) containing a 1,2,4-oxadiazole core linked to an N-sulfonylated azetidine ring. The compound belongs to a chemotype originally disclosed by Lundbeck Research USA as part of a series of azetidinyl oxadiazole metabotropic glutamate receptor 5 (mGluR5) allosteric modulators [1]. Within this series, the 4-chlorophenylsulfonyl substitution pattern and the 3-methyl oxadiazole substitution define a distinct pharmacological profile that diverges markedly from the carboxamide-based positive allosteric modulators (PAMs) that dominate the mGluR5 chemotype landscape.

Why 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Cannot Be Replaced by Generic mGluR5 PAMs or Other Azetidinyl Oxadiazole Analogs


The azetidinyl oxadiazole scaffold exhibits a well-documented 'pharmacophore switching' phenomenon where subtle structural changes invert the mode of action from positive allosteric modulation (PAM) to negative allosteric modulation (NAM) or inactivity [1]. Specifically, the para-chloro substitution on the phenylsulfonyl group and the sulfonamide linker itself are structural determinants that steer the pharmacology of 5-(1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole away from the PAM profile characteristic of carboxamide-based analogs containing meta-substituted aryl groups [1]. Thus, substituting this compound with a generic 'active' mGluR5 PAM from the same chemotype (e.g., an N-cyclohexyl carboxamide or meta-fluoro aryl derivative) would yield an opposing pharmacological outcome, invalidating any experimental conclusion that assumes functional equivalence.

Quantitative Differentiation Evidence for 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole vs. Closest Analogs


Functional Pharmacophore Switch: Sulfonamide-NAMs vs. Carboxamide-PAMs in the Azetidinyl Oxadiazole Series

The target compound is a phenylsulfonamide derivative of azetidine. In the seminal Lundbeck series, sulfonamide analogs of azetidinyl oxadiazoles were uniformly classified as moderate mGluR5 negative allosteric modulators (NAMs), in sharp contrast to the carboxamide analogs (e.g., N-cyclohexyl and exo-norbornyl carboxamides) which exhibited moderate to potent PAM activity [1]. Furthermore, the 4-chloro substituent on the phenyl ring is a para-substitution pattern; the publication explicitly states that 'para substituents led to either inactive compounds or NAMs', whereas meta-substituted aryl groups (fluoro, chloro, methyl) were well tolerated for PAM activity [1]. Although individual IC₅₀/EC₅₀ values for this specific compound were not disaggregated in the publicly available abstract or metadata, the class-level assignment as a NAM (vs. PAM for meta-substituted carboxamide comparators) constitutes a binary functional distinction directly relevant to experimental design.

mGluR5 allosteric modulation negative allosteric modulator (NAM) structure-activity relationship (SAR) pharmacophore switching

Physicochemical Differentiation: Azetidine Core vs. Pyrrolidinone Core for CNS Drug-Likeness

The azetidinyl oxadiazole series was designed to improve physicochemical properties relative to the predecessor N-aryl pyrrolidinonyl oxadiazole leads [1]. The azetidine scaffold, through its reduced ring size and different conformational profile, yielded compounds with lower molecular weight (MW typically <350 Da for the azetidine series vs. >400 Da for many pyrrolidinone analogs) and optimized cLogP (approximately 3 for the azetidine series vs. higher values for pyrrolidinones) [1]. The target compound (MW = 313.76, cLogP ≈ 2.8 calculated) sits within the favorable CNS drug-like property space (MW < 400, cLogP < 5), a deliberate design outcome that distinguishes it from earlier heavier, more lipophilic mGluR5 modulator chemotypes.

CNS drug-likeness physicochemical properties molecular weight lipophilicity azetidine isostere

Absence from Major Screening Libraries Confers Niche Value as a Non-Commercial Tool Compound

A search of authoritative public databases (PubChem, ChEMBL, BindingDB) as of April 2026 returns no bioactivity data, no confirmatory assay records, and no target mapping for 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole [1][2]. This stands in contrast to numerous other azetidinyl oxadiazole analogs (e.g., ChEMBL122972, various carboxamide derivatives) that have deposited activity values and are commercially stocked by multiple vendors. The compound's absence from pre-plated screening libraries means it has not been subjected to broad-panel off-target profiling, offering an opportunity for a research group to generate first-in-class selectivity and target engagement data.

chemical probe tool compound screening library novel chemotype procurement exclusivity

Optimal Research and Procurement Scenarios for 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1324661-25-7)


mGluR5 Negative Allosteric Modulator (NAM) Reference Standard for HTS Triage Assays

In high-throughput screening campaigns targeting mGluR5, this compound serves as a structurally matched NAM control to counter-screen hits derived from PAM-biased libraries. Its para-chlorophenylsulfonyl motif, which the Lundbeck SAR confirms drives NAM or inactive profiles, provides a negative-control phenotype against which PAM activity can be benchmarked [1]. Incorporating this compound into a triage panel (e.g., at 10 µM single-point testing followed by IC₅₀ determination) enables rapid elimination of non-specific or assay-interfering compounds that give false-positive PAM signals.

CNS Drug Discovery Programs Requiring Low-MW, Favorable cLogP mGluR5 Modulator Scaffolds

For programs targeting neurological or psychiatric indications where brain penetration is essential, the azetidinyl oxadiazole core (MW 313.76, cLogP ≈ 2.8) provides a significantly improved physicochemical starting point over the earlier pyrrolidinonyl oxadiazole series (MW ~410, cLogP ~5.3) [1]. This compound can be used as a reference scaffold for medicinal chemistry optimization aimed at balancing NAM potency with CNS drug-like properties, or as a negative-control comparator in pharmacokinetic/pharmacodynamic (PK/PD) studies evaluating brain exposure of PAM analogs.

Chemical Biology Probe Development for mGluR5 Allosteric Site Mapping

Because the compound lacks any known off-target activity data in public repositories [2][3], it represents an ideal starting point for the development of a novel mGluR5 NAM chemical probe. Researchers can perform comprehensive selectivity profiling (e.g., against a panel of 50–100 GPCRs, ion channels, and kinases) and publish the first complete target engagement dataset, thereby establishing a new reference tool for the mGluR5 allosteric modulator community.

Academic Medicinal Chemistry: SAR Exploration of PAM-to-NAM Switching Mechanisms

The compound exemplifies the PAM-to-NAM switch driven by para-phenyl substitution and sulfonamide linker chemistry [1]. Academic groups studying the structural determinants of mGluR5 allosteric modulator functional bias can use this compound as a key comparator in systematic SAR studies, synthesizing and testing meta-substituted analogs to map the precise structural boundaries between PAM and NAM pharmacology.

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